molecular formula C13H10O3 B8656527 Methyl 6-formylnaphthalene-1-carboxylate

Methyl 6-formylnaphthalene-1-carboxylate

Cat. No.: B8656527
M. Wt: 214.22 g/mol
InChI Key: BXSPIMHRXGJUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-formylnaphthalene-1-carboxylate is a naphthalene derivative characterized by a formyl (-CHO) group at the 6-position and a methyl ester (-COOCH₃) at the 1-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its dual functional groups that enable diverse reactivity. The formyl group facilitates nucleophilic addition reactions, while the ester group allows hydrolysis to carboxylic acids or transesterification.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-formylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-8H,1H3

InChI Key

BXSPIMHRXGJUDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-formylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 1-naphthoate. This can be achieved using Vilsmeier-Haack reaction conditions, where methyl 1-naphthoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 6-formyl-1-naphthoate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formylnaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-formyl-1-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their functional differences are outlined below:

Compound Name Substituents (Position) Functional Groups Key Reactivity
Methyl 6-formylnaphthalene-1-carboxylate 1: COOCH₃; 6: CHO Ester, Aldehyde Nucleophilic addition (CHO), hydrolysis (COOCH₃)
1-Methylnaphthalene 1: CH₃ Methyl Electrophilic substitution (e.g., nitration)
2-Methylnaphthalene 2: CH₃ Methyl Similar to 1-methylnaphthalene
Methyl 6-methoxy-1-naphthalenecarboxylate 1: COOCH₃; 6: OCH₃ Ester, Methoxy Hydrolysis (COOCH₃), ether cleavage (OCH₃)
Sandaracopimaric acid methyl ester Diterpenoid backbone Methyl ester, cyclic diterpene Polymerization, resin formation

Notes:

  • The formyl group in this compound distinguishes it from methyl-substituted naphthalenes (e.g., 1-/2-methylnaphthalene), which lack electrophilic sites for addition reactions .
  • Compared to methyl 6-methoxy-1-naphthalenecarboxylate, the formyl group enhances reactivity toward nucleophiles (e.g., Grignard reagents), whereas the methoxy group is more inert .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:

  • Solubility : Methyl esters of naphthalene carboxylates are typically soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water due to low polarity .
  • Stability : The formyl group may render the compound susceptible to oxidation, unlike methoxy or methyl derivatives .
  • Boiling Point : Expected to be higher than 1-/2-methylnaphthalene (BP ~245°C) due to increased molecular weight and polarity .

Toxicity and Environmental Behavior

  • This compound: No direct toxicological data exist. Environmental degradation via ester hydrolysis may yield less persistent metabolites .

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